molecular formula C24H37N5O7 B1447238 Boc-Gly-Phe-Gly-Lys-OH CAS No. 250290-82-5

Boc-Gly-Phe-Gly-Lys-OH

Cat. No.: B1447238
CAS No.: 250290-82-5
M. Wt: 507.6 g/mol
InChI Key: PXGGOGGGNWUUMK-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gly-Phe-Gly-Lys-OH: is a synthetic peptide composed of the amino acids glycine, phenylalanine, glycine, and lysine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Mechanism of Action

Target of Action

The primary target of Boc-Gly-Phe-Gly-Lys-OH is proteases . Proteases are enzymes that break down proteins and peptides, playing a crucial role in numerous biological processes.

Mode of Action

This compound, a self-assembly of N- and C-protected tetrapeptide, interacts with its target proteases through a process known as proteolytic cleavage . This interaction results in the breakdown of the compound, triggering a series of biochemical reactions.

Biochemical Pathways

The cleavage of this compound by proteases affects various biochemical pathways. The exact pathways and their downstream effects depend on the specific protease involved and the cellular context. The cleavage generally results in significant changes in molecular arrangement and supramolecular structure .

Pharmacokinetics

It is known that the compound’s protease-cleavable nature influences its bioavailability .

Result of Action

The cleavage of this compound by proteases leads to significant changes at the molecular and cellular levels. For instance, the presence of just an extra methylene group in the side chain of one of the amino acids can result in significant changes in their molecular arrangement and supramolecular structure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s self-assembly and subsequent interaction with proteases can be affected by the solvent environment . Moreover, temperature can influence the compound’s stability, as suggested by storage recommendations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gly-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc-protected amino acids are then sequentially added to the growing peptide chain through coupling reactions. Common reagents used in these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Boc-Gly-Phe-Gly-Lys-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the desired peptide sequence, with modifications depending on the specific reactions performed .

Scientific Research Applications

Boc-Gly-Phe-Gly-Lys-OH has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Boc-Gly-Phe-Gly-Lys-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of lysine provides additional functional groups for further modifications, making it versatile for various applications .

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O7/c1-24(2,3)36-23(35)27-15-20(31)29-18(13-16-9-5-4-6-10-16)21(32)26-14-19(30)28-17(22(33)34)11-7-8-12-25/h4-6,9-10,17-18H,7-8,11-15,25H2,1-3H3,(H,26,32)(H,27,35)(H,28,30)(H,29,31)(H,33,34)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGGOGGGNWUUMK-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was Boc-Gly-Phe-Gly-Lys-OH chosen as a model system in this study?

A1: this compound represents a small, well-defined peptide sequence containing lysine, an amino acid known for its reactivity with electrophilic compounds. The UV filters under investigation in the study are generally electrophilic []. By incorporating this protected tetrapeptide, the researchers aimed to mimic a simplified segment of a larger protein and study potential reactions between the UV filters and the lysine side chain within a controlled setting. This approach allows for a more focused analysis of potential covalent modifications compared to using complex protein mixtures.

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